![molecular formula C14H18ClFN2O3S B2913106 N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 690647-43-9](/img/structure/B2913106.png)

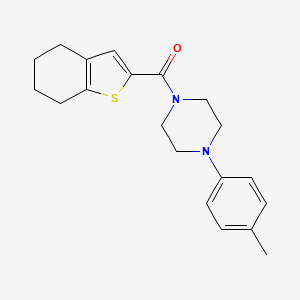

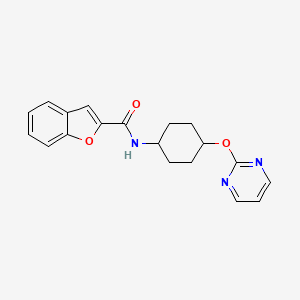

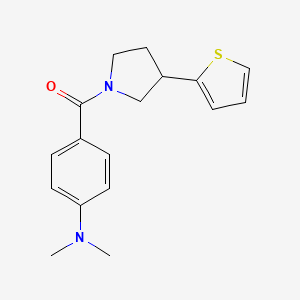

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Catalytic Attenuation in Organic Synthesis

N-Fluorobenzenesulfonimide has been explored as an effective Ag(I)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide to azepino[4,5-b]indole derivatives. This advancement provides a highly efficient method for synthesizing azepino[4,5-b]indole derivatives, a critical compound in medicinal chemistry, through substrate tolerance examinations and a proposed mechanism supported by density functional theory (DFT) calculations (Pang et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Research involving 4-Chloro-3-nitrobenzenesulfonamide, a compound structurally similar to N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide, has led to the discovery of novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, a target for therapeutic intervention in conditions like glaucoma, epilepsy, and mountain sickness (Sapegin et al., 2018).

Asymmetric Synthesis and Fluorination

The compound's derivatives have facilitated asymmetric synthesis, particularly in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, demonstrates the reagent's versatility in achieving high yields and enantioselectivities, up to 99% ee, using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorinating agent (Wang et al., 2014).

Novel Aminochlorination of Alkenes

N-Chloro-N-fluorobenzenesulfonamide (CFBSA) has been employed in the novel, catalyst-free aminochlorination of alkenes, highlighting the strategic use of the N-F bond in organic synthesis. This method showcases the electronic and steric effects of the fluorine atom in CFBSA, crucial for reactivity and regioselectivity, leading to a variety of valuable organic transformations (Pu et al., 2016).

Enhancing COX-2 Inhibitor Selectivity

In the quest for selective cyclooxygenase-2 (COX-2) inhibitors, derivatives of benzenesulfonamide have been synthesized, showing that the introduction of a fluorine atom can significantly enhance COX-2 selectivity. This research contributes to the development of potent, selective, and orally active COX-2 inhibitors, such as JTE-522, for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClFN2O3S/c15-12-9-11(5-6-13(12)16)22(20,21)17-10-14(19)18-7-3-1-2-4-8-18/h5-6,9,17H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSPQUIRPZARAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-azepanyl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)

![5-methoxy-2-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2913041.png)